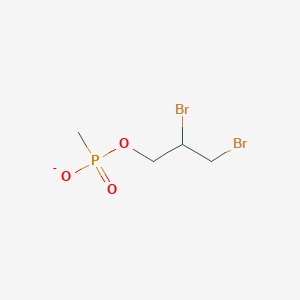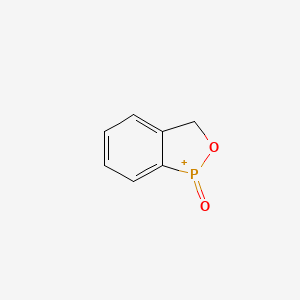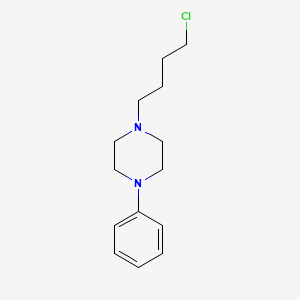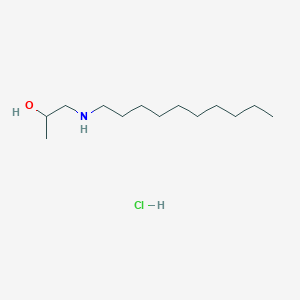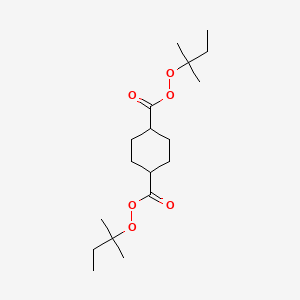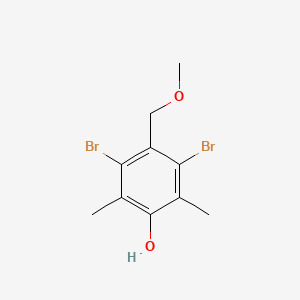
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol is an organic compound with a complex structure characterized by the presence of bromine, methoxymethyl, and dimethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol typically involves the bromination of a precursor compound, followed by the introduction of methoxymethyl and dimethyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated phenols. Substitution reactions can result in the formation of various substituted phenols.
Scientific Research Applications
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and phenol group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylphenol
- 3,5-Dibromo-4-hydroxybenzoate
- 3,5-Dibromo-4-methylaniline
Uniqueness
3,5-Dibromo-4-(methoxymethyl)-2,6-dimethylphenol is unique due to the presence of both methoxymethyl and dimethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
116250-57-8 |
|---|---|
Molecular Formula |
C10H12Br2O2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
3,5-dibromo-4-(methoxymethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C10H12Br2O2/c1-5-8(11)7(4-14-3)9(12)6(2)10(5)13/h13H,4H2,1-3H3 |
InChI Key |
QJHKCAYODUADMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)COC)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



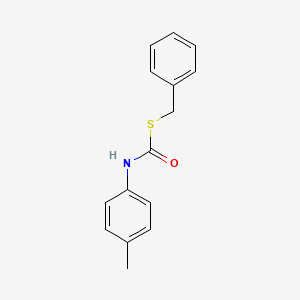

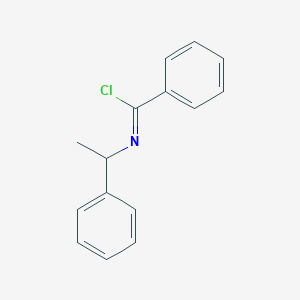
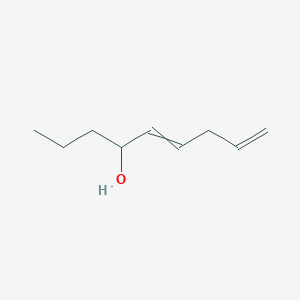
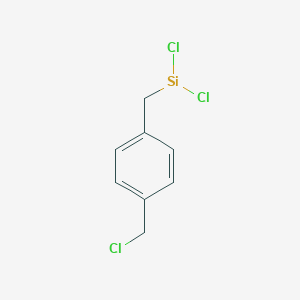
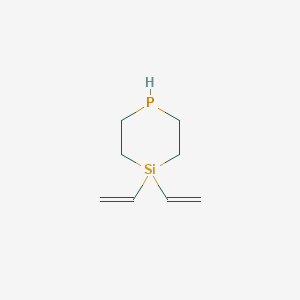
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
